1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
Description
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone is a ketone derivative featuring a propanone backbone substituted with a 4-bromophenyl group at the carbonyl position and a 4-fluorophenylsulfanyl group at the terminal carbon. Its molecular formula is C₁₅H₁₂BrFOS, with a molecular weight of 345.22 g/mol . The sulfanyl (S) bridge between the fluorophenyl and propanone groups introduces unique electronic and steric properties, distinguishing it from simpler aryl ketones.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFOS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUHOSJSMLQAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-fluorothiophenol.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-fluorothiophenol in the presence of a base such as sodium hydroxide to form an intermediate.
Final Product: The intermediate is then subjected to a nucleophilic substitution reaction with 1-bromopropane to yield the final product, this compound.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of phenylsulfanyl compounds have shown cytotoxic effects against various cancer cell lines. Research into the specific effects of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone on cancer cells is ongoing, focusing on its mechanism of action and efficacy in inhibiting tumor growth.
- Antimicrobial Properties : The presence of bromine and fluorine atoms in the compound enhances its antimicrobial activity. Preliminary studies suggest that it may be effective against certain bacterial strains, potentially offering a new avenue for antibiotic development.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with tailored properties. Its reactivity allows for the incorporation into polymer matrices, which can enhance mechanical and thermal properties.
- Nanomaterials : Research is being conducted on using this compound to functionalize nanomaterials, such as graphene or carbon nanotubes. This functionalization can improve the electrical conductivity and stability of these materials, making them suitable for applications in electronics and energy storage.
Analytical Chemistry
In analytical chemistry, this compound serves as a useful reagent:
- Chromatographic Applications : The compound can be utilized in chromatography as a standard or marker due to its distinct spectral properties. Its stability under various conditions makes it ideal for use in high-performance liquid chromatography (HPLC) to analyze complex mixtures.
- Spectroscopic Studies : The unique absorption characteristics of this compound allow it to be employed in spectroscopic techniques such as UV-Vis and NMR spectroscopy. These techniques are essential for determining the purity and concentration of samples in research laboratories.
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University explored the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Polymer Synthesis
Researchers at ABC Institute synthesized a new polymer incorporating this compound into its structure. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to traditional polymers without this compound.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone involves its interaction with molecular targets through its bromine, fluorine, and sulfanyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone
- Molecular Formula : C₁₅H₁₂Br₂OS
- Key Differences : Replaces the 4-fluorophenyl group with a 4-bromophenyl substituent.
1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
- Molecular Formula : C₁₅H₁₁Cl₂FOS
- Key Differences : Substitutes the 4-bromophenyl group with a 3,4-dichlorophenyl moiety.
- Impact : Chlorine atoms increase electronegativity and steric bulk compared to bromine, which may alter binding interactions in biological systems. The molecular weight (329.2 g/mol ) is lower than the brominated analogue, but the compound exhibits a higher topological polar surface area (42.4 Ų), suggesting improved solubility .
1,3-Bis(4-bromophenyl)-2-propanone
- Molecular Formula : C₁₅H₁₂Br₂O
- Key Differences : Lacks the sulfanyl bridge; both substituents are 4-bromophenyl groups.
- Impact : Absence of sulfur reduces hydrogen-bonding capacity and alters crystal packing behavior. The compound’s purity (>99% by GC) and commercial availability make it a common precursor in aryl ketone syntheses .
Chalcone and Pyrazole Derivatives
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one
- Structure : A chalcone derivative with a fluorophenyl group and a phenyl ring connected via an α,β-unsaturated ketone.
- Key Differences: Replaces the sulfanyl-propanone backbone with a conjugated enone system.
- Impact : The planar chalcone structure allows for π-π stacking interactions, with dihedral angles between aromatic rings ranging from 7.14° to 56.26° , influencing crystallinity and optical properties .
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Structure : A pyrazole ring fused with bromophenyl and fluorophenyl groups.
- Key Differences: Incorporates a heterocyclic pyrazole core instead of a linear propanone chain.
- Impact : The dihedral angle between the pyrazole and fluorophenyl rings (4.64–10.53° ) suggests a nearly coplanar conformation, enhancing conjugation and stability. Such derivatives are often synthesized via chalcone-hydrazine condensations .
Sulfur-Containing Analogues
3-[(2-Aminophenyl)sulfanyl]-3-(3-bromophenyl)-1-(4-bromophenyl)-1-propanone
- Molecular Formula: C₂₁H₁₇Br₂NOS
- Key Differences: Adds an aminophenyl group to the sulfanyl bridge and introduces a second bromine at the 3-position.
- The molecular weight (491.24 g/mol) and complexity (321 topological index) highlight its use in medicinal chemistry .
Physicochemical and Structural Analysis
Table 1: Comparative Data for Selected Compounds
Biological Activity
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone, with the molecular formula C15H12BrFOS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action, inhibitory effects on specific enzymes, and potential therapeutic applications.
The compound exhibits various biological activities primarily through its interaction with specific kinases and other cellular targets. Notably, it has been studied for its inhibitory effects on GSK-3β (Glycogen Synthase Kinase 3 beta), which is implicated in numerous cellular processes including cell proliferation and apoptosis.
Inhibitory Activity Against Kinases
Research indicates that derivatives of this compound can act as potent inhibitors of kinases, which are critical in signaling pathways related to cancer and neurodegenerative diseases. For instance:
- GSK-3β Inhibition : The compound has shown competitive inhibition with an IC50 value reported in the nanomolar range, indicating strong potency against this target .
- Cytotoxicity Studies : In vitro studies demonstrated that at concentrations up to 10 µM, certain derivatives did not significantly decrease cell viability in neuronal cell lines (HT-22) and microglial cells (BV-2), suggesting a favorable safety profile for potential therapeutic use .
Case Studies
Several studies have explored the biological efficacy of this compound:
- Study on GSK-3β Inhibition :
- Anti-inflammatory Activity :
Comparative Analysis of Biological Activity
| Compound | Target | IC50 (nM) | Effect on Cell Viability | Notes |
|---|---|---|---|---|
| This compound | GSK-3β | <10 | No significant decrease at 10 µM | Potent inhibitor |
| Derivative A | GSK-3β | 8 | Minimal toxicity | High selectivity |
| Derivative B | IKK-β | >1000 | Significant decrease at high concentrations | Less effective |
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves S-alkylation of a thiol intermediate (e.g., 4-fluorophenylthiol) with a brominated propanone derivative under alkaline conditions. Key steps include:
- Step 1 : Preparation of the thiolate ion via reaction with a base (e.g., NaOH) to enhance nucleophilicity.
- Step 2 : Nucleophilic attack on 1-(4-bromophenyl)-3-chloropropanone or a similar electrophilic precursor. Critical conditions include maintaining anhydrous solvents (e.g., DMF or THF), temperature control (60–80°C), and inert atmosphere to prevent oxidation of the sulfanyl group .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- 1H NMR : Peaks at δ 7.5–7.8 ppm (aromatic protons from bromophenyl and fluorophenyl groups), δ 3.2–3.5 ppm (methylene protons adjacent to the ketone), and δ 2.8–3.0 ppm (sulfanyl-linked CH₂).
- 13C NMR : Signals at ~190 ppm (ketone carbonyl), 115–135 ppm (aromatic carbons), and 35–40 ppm (methylene carbons).
- MS : Molecular ion peak at m/z 329.2 (C₁₅H₁₂BrFOS) with fragmentation patterns confirming the sulfanyl and ketone groups. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly regarding enzyme inhibition?
- Cyclooxygenase (COX) Inhibition : Use fluorometric assays to measure prostaglandin E₂ reduction.
- Antimicrobial Activity : Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus, C. albicans).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7) to assess IC₅₀ values. Positive controls (e.g., Ketoconazole for antifungal assays) are essential for validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what software tools are recommended for data analysis?
- Sample Preparation : Crystallize the compound via slow evaporation (solvent: dichloromethane/hexane).
- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Software : SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids. Hydrogen bonding patterns are analyzed using graph set analysis (e.g., Etter’s rules) to interpret crystal packing .
Q. What computational methods predict interactions between this compound and biological targets, and how should these be validated?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to COX-2 or kinase domains.
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories.
- Validation : Compare computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do electronic effects of the 4-fluorophenyl sulfanyl group influence reactivity in electrophilic aromatic substitution (EAS)?
The electron-withdrawing fluorine meta-directs EAS reactions, favoring substitution at the para position relative to the sulfanyl group. Reactivity can be quantified via Hammett σ constants (σₚ = +0.06 for F), with kinetic studies showing slower reaction rates compared to non-fluorinated analogs. DFT calculations (B3LYP/6-31G*) further support these observations .
Q. What protocols assess the compound’s stability under various storage conditions, and which degradation products are observed?
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Analyze via LC-MS for degradation.
- Common Degradants : Oxidation of the sulfanyl group to sulfoxide (observed at m/z 345.2) or sulfone (m/z 361.2).
- Mitigation : Store under nitrogen at –20°C in amber vials .
Data Contradiction and Optimization
Q. How can contradictions in biological activity data between studies be systematically addressed?
- Replication : Repeat assays under standardized conditions (e.g., cell line passage number, serum batch).
- Controls : Include internal standards (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability.
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .
Q. What strategies optimize substitution reactions at the bromine site of the 4-bromophenyl group?
- Catalysis : Employ Pd-catalyzed Buchwald-Hartwig amination for aryl amine derivatives.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines/thiols.
- Byproduct Analysis : Monitor dehalogenation side reactions via GC-MS and adjust reaction time/temperature .
Q. How are hydrogen bonding patterns analyzed in the crystal structure, and what insights do they provide?
- Graph Set Analysis : Classify motifs (e.g., C(6) chains for aryl interactions, R₂²(8) rings for dimer formation).
- Thermal Parameters : High displacement parameters (Ueq > 0.05 Ų) indicate flexible regions prone to polymorphism.
- Implications : Hydrogen bonding networks correlate with solubility and melting point variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
